molecular formula C16H24N4O B5544297 N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide

N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide

Cat. No. B5544297
M. Wt: 288.39 g/mol
InChI Key: UUUFWYCJMVPAFI-GHRIWEEISA-N
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Description

Synthesis Analysis

The synthesis of N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide involves chemical reactions that may be similar to those used in synthesizing related compounds. For instance, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide involved an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3- triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux (Alotaibi et al., 2018). This method highlights the importance of selecting appropriate reactants and conditions for the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide can be confirmed through various spectroscopic methods. For example, the structure of related compounds has been elucidated using infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction (Alotaibi et al., 2018).

Chemical Reactions and Properties

Chemical reactions and properties of N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide may involve interactions with other chemicals, resulting in various products. Related research includes the study of piperazine derivatives and their biological activities, indicating potential reactivity and applications of similar compounds (Pontillo et al., 2005).

Scientific Research Applications

Anticholinesterase Activities

Hydrazone derivatives, including those related to N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, have been synthesized and evaluated for their potential anticholinesterase activities. These compounds showed inhibition potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with one derivative identified as the most active, highlighting their potential in Alzheimer's disease research (Kaya et al., 2016).

Apoptosis Induction

Substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides, structurally related to N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, have been discovered as potent inducers of apoptosis in cancer cells. These compounds have shown significant activity in promoting cell death, which could be beneficial in cancer therapy (Sirisoma et al., 2009).

Cardioprotection

Trimetazidine, a compound related to N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, has been studied for its cardioprotective effects. Administered before reperfusion, it attenuated myocardial injury through the activation of signaling pathways, demonstrating potential in reducing cardiac dysfunction and injury (Khan et al., 2010).

Antioxidant Activity

Another study explored the antioxidant activity of trimetazidine on membrane damage in human red cells. The findings suggest a potent antioxidant activity that could explain the cardioprotective role of such compounds during ischemic phases, which are characterized by the generation of oxygen free radicals (Maridonneau-Parini & Harpey, 1985).

Antimicrobial Activity

A new synthesized piperazine derivative was evaluated for its antimicrobial activity, showcasing the potential of such compounds in combating bacterial and fungal infections. This highlights the versatility of N'-(4-methylbenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide-related compounds in various medical applications (Muhammet, 2023).

properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-14-3-5-15(6-4-14)13-17-18-16(21)7-8-20-11-9-19(2)10-12-20/h3-6,13H,7-12H2,1-2H3,(H,18,21)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUFWYCJMVPAFI-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

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